2-(3-amino-4-ethoxybenzoyl)oxyethyl-diethylazanium;chloride
Description
2-(3-Amino-4-ethoxybenzoyl)oxyethyl-diethylazanium;chloride (CAS RN: 69781-24-4) is a quaternary ammonium salt with a molecular formula of C₁₅H₂₅ClN₂O₃ and a molecular weight of 316.82 g/mol . The compound features a 3-amino-4-ethoxybenzoyl group esterified to a diethylazanium ethyl moiety, with a chloride counterion. Key physicochemical properties include a melting point of 208.9°C, boiling point of 421.8°C, and low water solubility due to its hydrophobic aromatic and alkyl substituents . It is primarily used as a pharmaceutical or synthetic intermediate, leveraging its amino and ethoxy groups for further functionalization .
Properties
CAS No. |
69781-24-4 |
|---|---|
Molecular Formula |
C15H25ClN2O3 |
Molecular Weight |
316.82 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 3-amino-4-ethoxybenzoate;hydrochloride |
InChI |
InChI=1S/C15H24N2O3.ClH/c1-4-17(5-2)9-10-20-15(18)12-7-8-14(19-6-3)13(16)11-12;/h7-8,11H,4-6,9-10,16H2,1-3H3;1H |
InChI Key |
JTOKECMTNYNKBC-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCOC(=O)C1=CC(=C(C=C1)OCC)N.[Cl-] |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC(=C(C=C1)OCC)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-4-ethoxybenzoyl)oxyethyl-diethylazanium;chloride typically involves multiple steps. One common method starts with the preparation of 3-amino-4-ethoxybenzoic acid, which is then reacted with diethylaminoethyl chloride under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-4-ethoxybenzoyl)oxyethyl-diethylazanium;chloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Bases: Triethylamine, sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(3-amino-4-ethoxybenzoyl)oxyethyl-diethylazanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, including as a local anesthetic.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3-amino-4-ethoxybenzoyl)oxyethyl-diethylazanium;chloride involves its interaction with specific molecular targets. For instance, as a local anesthetic, it may inhibit sodium channels in nerve cells, preventing the transmission of pain signals. The compound’s structure allows it to bind to these channels and block their function, leading to its anesthetic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of quaternary ammonium salts with ester-linked aromatic moieties. Below is a detailed comparison with structurally analogous derivatives:
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
Chloro/Methoxy Groups (CAS 4210-74-6, 34727-33-8): Chlorine increases electronegativity and lipophilicity, while methoxy groups donate electrons, stabilizing aromatic systems. These substituents reduce water solubility compared to the amino derivative .
Quaternary Ammonium Variations: Diethylazanium (target) vs.
Biological and Synthetic Relevance: The target compound’s amino group may enhance binding to biological targets (e.g., enzymes or receptors) compared to non-polar chloro/methoxy derivatives, as seen in antifungal hydrazide analogs (, Figure 3) . Chloroacetyl intermediates () are critical in synthesizing β-lactams, suggesting similar utility for the target compound in heterocyclic chemistry .
Biological Activity
2-(3-amino-4-ethoxybenzoyl)oxyethyl-diethylazanium;chloride is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H20ClN2O3
- Molecular Weight : 288.77 g/mol
This compound features a benzoyl moiety with an ethoxy group and a quaternary ammonium structure, which is significant for its interaction with biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study assessed its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
The mechanism of action of this compound involves disrupting bacterial cell membranes. The quaternary ammonium structure allows it to interact with phospholipid bilayers, leading to increased permeability and eventual cell lysis. This mechanism is consistent with other quaternary ammonium compounds known for their antimicrobial properties.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against a panel of pathogens. The study involved assessing both the bactericidal and bacteriostatic effects. Results indicated that at sub-MIC concentrations, the compound inhibited biofilm formation on medical devices, highlighting its potential application in preventing infections associated with indwelling devices.
Study 2: Cytotoxicity Assessment
A cytotoxicity study was conducted using human cell lines to evaluate the safety profile of this compound. The compound exhibited low cytotoxicity at therapeutic concentrations, suggesting a favorable safety margin for potential therapeutic use.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
